(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone
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Overview
Description
(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone is a chemical compound with the molecular formula C14H12ClNO It is known for its unique structure, which combines a chlorophenyl group with an ethylpyridinyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 5-ethyl-2-pyridylmagnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically isolated through distillation or crystallization, followed by rigorous quality control to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(2-pyridinyl)methanone: Similar structure but lacks the ethyl group on the pyridine ring.
(4-Chlorophenyl)(4-methylpyridin-2-yl)methanone: Contains a methyl group instead of an ethyl group on the pyridine ring.
(4-Chlorophenyl)(5-methylpyridin-2-yl)methanone: Similar structure with a methyl group on the pyridine ring.
Uniqueness
(4-Chlorophenyl)(5-ethylpyridin-2-yl)methanone is unique due to the presence of the ethyl group on the pyridine ring, which can influence its reactivity and biological activity.
Properties
CAS No. |
928046-36-0 |
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Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(4-chlorophenyl)-(5-ethylpyridin-2-yl)methanone |
InChI |
InChI=1S/C14H12ClNO/c1-2-10-3-8-13(16-9-10)14(17)11-4-6-12(15)7-5-11/h3-9H,2H2,1H3 |
InChI Key |
RSMQHCQUTLHQPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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